FXa-IN-1

Factor Xa Inhibition Enzyme Specificity Non-Amidine Scaffolds

Research challenge: Finding a potent, orally bioavailable Factor Xa inhibitor for in vivo thromboembolism models without confounding off-target effects. Solution: FXa-IN-1-a synthetic small-molecule FXa inhibitor with validated preclinical utility. • **Potency:** IC50 = 3 nM; Ki = 0.7 nM • **Oral bioavailability:** Enables oral gavage in rodent models; eliminates IV infusion • **Selectivity validation:** Orthogonal probe distinct from rivaroxaban/apixaban • **Application:** Ferric chloride-induced arterial thrombosis & venous stasis models

Molecular Formula C24H18F5N5O
Molecular Weight 487.4 g/mol
Cat. No. B12396189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXa-IN-1
Molecular FormulaC24H18F5N5O
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCN(C)C(=N)C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F
InChIInChI=1S/C24H18F5N5O/c1-33(2)22(30)15-7-8-18(16(25)10-15)31-23(35)20-12-21(24(27,28)29)32-34(20)19-11-14-6-4-3-5-13(14)9-17(19)26/h3-12,30H,1-2H3,(H,31,35)
InChIKeyOHAWXGAOPUKZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXa-IN-1 Procurement Guide


FXa-IN-1 (CAS 441328-10-5), a potent and selective inhibitor of coagulation Factor Xa (FXa), belongs to the 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide chemotype, representing a classic benzamidine-P4 inhibitor scaffold optimized for in vivo probe studies [1]. This compound, identified as compound 22 in the original structure-activity relationship (SAR) series, exhibits an IC50 of 3 nM and a Ki of 0.7 nM against human FXa, distinguishing itself within the series through a balanced profile of biochemical potency, oral bioavailability, and plasma half-life in preclinical models . As a research tool, FXa-IN-1 is supplied at high purity (≥98%) for use in the study of thromboembolic diseases, with key physicochemical properties including a molecular weight of 487.42, LogP of 5.854, and tPSA of 66.01, which inform its solubility and permeability characteristics [2].

FXa protease inhibition assay context – reported high affinity binding profile
Oral dosing-compatible thromboembolism research models (rodent)
Non-benzoxazinone pyrazole-5-carboxamide scaffold for orthogonal SAR studies

Why FXa-IN-1 Cannot Be Substituted


Generic substitution within the FXa inhibitor class is scientifically invalid due to profound structural heterogeneity among P1 and P4 pharmacophores, which directly dictates binding mode, off-target liability, and ADME/PK fate. FXa-IN-1, a benzamidine-P4 inhibitor, possesses a specific N,N-dialkylated benzamidine motif that was rationally engineered to improve hydrophilicity and in vitro anticoagulant activity relative to earlier unsubstituted benzamidines, which suffer from poor oral bioavailability and short half-life [1][2]. Furthermore, the 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide core itself represents a distinct non-amidine series that demonstrated significantly enhanced enzyme specificity compared to benzamidine-P1 counterparts [2]. Therefore, substituting FXa-IN-1 with another FXa inhibitor—whether a different chemotype like an oxazolidinone or a distinct benzamidine analog—will not reproduce its specific combination of FXa affinity (IC50=3 nM, Ki=0.7 nM) and the in vivo pharmacokinetic profile (F%=46.9, t1/2=8.8 h in rat) established for this exact compound in the foundational SAR studies . The quantified parameters are compound-specific and cannot be extrapolated to uncharacterized structural analogs.

Clinical-class inhibitor mismatch

Clinically approved FXa inhibitors (rivaroxaban, apixaban) may not replicate research-compound selectivity and pharmacokinetic profiles required for mechanistic studies.

Potency threshold may not transfer

Lower-potency alternatives (e.g., betrixaban IC50 > 2.22 µM) may not support the same assay sensitivity or target engagement window.

Oral exposure profile divergence

Oral bioavailability and extended half-life reported for FXa-IN-1 are not universal class features; direct substitution may alter in vivo study design and endpoint interpretation.

FXa-IN-1 Differentiation Criteria


Enzyme Inhibition Potency

FXa-IN-1, as a member of the non-amidine 1-(2-naphthyl)-1H-pyrazole-5-carboxylamide series, exhibits significantly higher enzyme specificity compared to benzamidine-P1 inhibitors. The displacement of the benzamidine moiety with substituted 2-naphthyl structures in this series not only maintained high potency but also resulted in significantly increased enzyme specificity [1]. This is a critical differentiator because benzamidine-containing FXa inhibitors, while potent, are frequently associated with poor oral bioavailability and short half-life, limiting their utility as in vivo probes. The structural innovation inherent to FXa-IN-1 directly addresses this liability.

Enzyme inhibition
Cross-study comparable
Ki 0.7 nM; IC50 3 nM
vs. rivaroxaban Ki 0.4 nM, apixaban Ki 0.08 nM, betrixaban IC50 > 2.22 µM
High-affinity FXa probe; structural divergence from clinical agents enables orthogonal target engagement studies.
Human Factor Xa enzymatic assay; comparative affinity context only.
Factor Xa Inhibition Enzyme Specificity Non-Amidine Scaffolds

Oral Bioavailability Advantage

The N,N-dialkylated benzamidine-P4 motif in FXa-IN-1 provides a quantifiable and decisive advantage in oral bioavailability and plasma half-life over earlier unsubstituted benzamidine analogs. While unsubstituted benzamidines typically exhibit poor oral bioavailability and short half-life, the optimized dialkylated motif in FXa-IN-1 yields an oral bioavailability (F%) of 46.9% and an intravenous half-life (t1/2) of 8.8 hours in rats [1]. This represents a rational and validated improvement from the original scaffold, documented in the SAR studies [2].

Oral PK profile
Class-level inference
t1/2 (i.v.) 8.8 h
Considerable oral bioavailability (qualitative)
Supports oral dosing regimens in rodent thrombosis models; distinct from many parenteral-only FXa inhibitors.
Rat model; oral bioavailability not precisely quantified; requires verification for specific formulation.
Pharmacokinetics Oral Bioavailability Half-Life Benzamidine Optimization

Structural Scaffold Novelty

FXa-IN-1 was designed to overcome a key limitation of many 2-naphthyl-P1 fXa inhibitors, which exhibit poor in vitro anticoagulant activity due to low hydrophilicity and extensive plasma protein binding [1]. The SAR study that produced FXa-IN-1 explicitly explored P4 strategies to increase hydrophilicity and in vitro anticoagulant potency, as measured by the thrombin generation (TG) assay in human plasma [1]. FXa-IN-1 represents a successful outcome of this rational design effort, possessing improved in vitro anticoagulant activity compared to its earlier, more hydrophobic 2-naphthyl-P1 counterparts [1][2].

Chemical scaffold
Class-level inference
Pyrazole-5-carboxamide core
vs. oxazolidinone (rivaroxaban), pyrazolopyridine (apixaban), cyclohexylthiazole (edoxaban)
Structurally orthogonal to clinical FXa inhibitors; enables scaffold-hopping and SAR diversification.
Medicinal chemistry context; on-target confirmation requires orthogonal binding assays.
In Vitro Anticoagulant Activity Thrombin Generation Assay Hydrophilicity Optimization

FXa-IN-1 vs. FXa-IN-1 Analogs: Validated Chemical Identity and Purity for Reproducible Research

FXa-IN-1 is provided with a defined and verified chemical identity, including CAS number (441328-10-5), molecular formula (C24H18F5N5O), and a purity specification of ≥98% . In contrast, other compounds sometimes labeled 'FaX-IN-1' may represent distinct chemical entities (e.g., CAS 503614-91-3) or synthetic intermediates, leading to potential data irreproducibility [1]. The unambiguous identity of FXa-IN-1 ensures that the biological activity data (IC50=3 nM, Ki=0.7 nM) and PK parameters (F=46.9%, t1/2=8.8 h) are directly attributable to this specific molecular structure.

Chemical Identity Purity Reproducibility Research Tools

FXa-IN-1 Applications


Oral In Vivo Thrombosis Models

Given its demonstrated oral bioavailability (F%: 46.9) and plasma half-life (t1/2: 8.8 h i.v.) in rats, FXa-IN-1 is optimally suited as a tool compound for in vivo efficacy studies in rodent models of venous or arterial thrombosis [1]. The validated PK profile allows for oral dosing regimens, enabling chronic disease models or PK/PD relationship studies. Its use is specifically indicated for research into thrombophlebitis, atherosclerosis, cerebral embolism, stroke, and pulmonary embolism, where sustained systemic FXa inhibition is required .

Scaffold-Hopping and SAR Studies

FXa-IN-1 serves as a high-purity, well-characterized inhibitor for in vitro experiments. Its defined IC50 (3 nM) and Ki (0.7 nM) provide a benchmark for calibrating FXa activity assays, and its selectivity over other serine proteases, inferred from the class's enhanced enzyme specificity, makes it suitable for studies where off-target inhibition could confound results [2]. Researchers investigating the coagulation cascade can rely on FXa-IN-1 to specifically block FXa-mediated thrombin generation in both purified enzyme systems and plasma-based assays.

Orthogonal Target Validation Probe

As a well-documented compound from a foundational SAR series, FXa-IN-1 (compound 22) is an ideal positive control and reference standard for screening campaigns aimed at discovering novel FXa inhibitors [2]. Its balanced profile of high potency, good oral bioavailability, and long half-life represents a specific benchmark. Comparative data from new chemical entities can be directly contextualized against the published parameters for FXa-IN-1, facilitating the identification of compounds with superior potency, selectivity, or ADME properties.

Drug Discovery: In Vivo Proof-of-Concept Studies for Oral Anticoagulants

FXa-IN-1 is a suitable tool for conducting early-stage in vivo proof-of-concept studies for oral anticoagulant programs. The compound's oral bioavailability (46.9%) is sufficient to achieve target engagement via oral gavage in preclinical species, providing a cost-effective and experimentally tractable model to demonstrate the therapeutic potential of FXa inhibition in disease-relevant animal models prior to committing to more resource-intensive lead optimization .

Application
Selection Property
Validation Focus
Oral thromboembolism research models
Reported oral bioavailability and potency profile
In vivo thrombus formation endpoints; PK/PD correlation in rodent models
FXa inhibitor scaffold diversification
Non-benzoxazinone pyrazole-5-carboxamide scaffold
Structure-activity relationship (SAR) interpretation; binding mode analysis
Orthogonal FXa target engagement verification
Structural distinctness from clinical FXa inhibitors
On-target vs off-target effect deconvolution in cellular and in vivo systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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